4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine
Overview
Description
4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine is an organic compound with the molecular formula C₁₁H₁₂F₃NO₄S. It features a morpholine ring substituted with a sulfonyl group and a trifluoromethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine typically involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and concentration, would be necessary to maximize yield and purity. Continuous flow reactors could be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the trifluoromethoxyphenyl group can act as a coupling partner.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving sulfonyl-containing compounds.
Mechanism of Action
The mechanism of action of 4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target, while the sulfonyl group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)phenylsulfonylmorpholine
- 4-(trifluoromethoxy)phenylacetylene
- 4-(trifluoromethyl)phenol
Uniqueness
4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine is unique due to the presence of both a trifluoromethoxy group and a sulfonyl group, which confer distinct chemical and physical properties. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the sulfonyl group provides additional sites for chemical modification and interaction with biological targets .
This compound’s unique combination of functional groups makes it a valuable tool in various scientific research and industrial applications.
Properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4S/c12-11(13,14)19-9-1-3-10(4-2-9)20(16,17)15-5-7-18-8-6-15/h1-4H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMWEMMGXAUROW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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